molecular formula C12H10N2O2 B074310 alpha-Pyridoin CAS No. 1141-06-6

alpha-Pyridoin

Cat. No.: B074310
CAS No.: 1141-06-6
M. Wt: 214.22 g/mol
InChI Key: ZKBDAJDDDOIASC-UHFFFAOYSA-N
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Description

Alpha-Pyridoin: (1, 1,2-di(2-pyridyl)-1,2-ethenediol) is a unique enediol antioxidant. It is known for its ability to scavenge free radicals and protect cells from oxidative damage.

Mechanism of Action

Target of Action

Alpha-Pyridoin, also known as 1,1,2-di(2-pyridyl)-1,2-ethenediol, is a unique enediol antioxidant . Its primary targets are free radicals, particularly the galvinoxyl radical (GO˙), which it scavenges to protect cells from oxidative damage .

Mode of Action

This compound interacts with its targets through two primary mechanisms: the direct hydrogen atom transfer (HAT) mechanism and the sequential proton loss electron transfer (SPLET) mechanism . The HAT mechanism is predominant in non-polar environments like ethyl acetate, while the SPLET mechanism is more prevalent in polar environments that support ionization, such as ethanol .

Biochemical Pathways

By scavenging free radicals, this compound can potentially prevent or mitigate the cellular damage caused by oxidative stress .

Result of Action

The primary result of this compound’s action is the scavenging of free radicals, particularly the galvinoxyl radical (GO˙), and the protection of cells, such as human red blood cells (RBCs), from oxidative haemolysis . This antioxidant activity can potentially prevent or mitigate the cellular damage caused by oxidative stress .

Action Environment

The environment significantly influences the action of this compound. As mentioned earlier, the compound’s mode of action can vary depending on the polarity of the environment . In non-polar environments like ethyl acetate, the reaction occurs primarily by the HAT mechanism, while in polar environments that support ionization, such as ethanol, the SPLET mechanism is more prevalent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Pyridoin can be synthesized through the reaction of 2-pyridinecarboxaldehyde with sodium borohydride in ethanol. The reaction involves the reduction of the aldehyde group to form the corresponding alcohol, followed by oxidation to yield this compound .

Industrial Production Methods: The scalability of these methods would depend on optimizing reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: Alpha-Pyridoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Pyridoin has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage-related diseases.

Comparison with Similar Compounds

Uniqueness: Alpha-Pyridoin is unique due to its specific enediol structure, which imparts strong antioxidant properties. Its ability to scavenge free radicals and protect cells from oxidative damage sets it apart from other similar compounds .

Properties

IUPAC Name

2-hydroxy-1,2-dipyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBDAJDDDOIASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318438
Record name α-Pyridoin
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URL https://comptox.epa.gov/dashboard/DTXSID601318438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141-06-6
Record name α-Pyridoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1,2-di-2-pyridylethanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-Pyridoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24017
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Record name α-Pyridoin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-1,2-di-2-pyridylethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes α-pyridoin unique as an antioxidant?

A1: α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) stands out due to its unique enediol structure. [] This structure enables it to act as an effective radical scavenger, demonstrated by its ability to neutralize galvinoxyl radicals (GO*). [] Research suggests that α-pyridoin can leverage both hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms to scavenge radicals, with the dominant mechanism influenced by the solvent environment. []

Q2: How does the structure of α-pyridoin influence its antioxidant activity?

A2: Studies have investigated the structure-activity relationship (SAR) of α-pyridoin by analyzing the antioxidant capacity of its derivatives. [] Introducing a methyl or methoxy group at the 5-position of the pyridine ring significantly enhanced both GO* scavenging and protection against oxidative hemolysis in red blood cells. [] These findings highlight the importance of specific structural modifications in optimizing the antioxidant potential of α-pyridoin derivatives.

Q3: Are there any ongoing research efforts to explore the applications of α-pyridoin?

A4: Yes, research is exploring the potential of α-pyridoin derivatives as multi-target antibacterial agents. [] This research focuses on synthesizing phthalimidine-quinolinone compounds incorporating the α-pyridoin scaffold. [] These compounds have shown promising inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. [] This line of research highlights the versatility of α-pyridoin as a scaffold for developing new therapeutic agents.

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